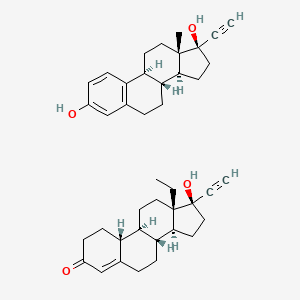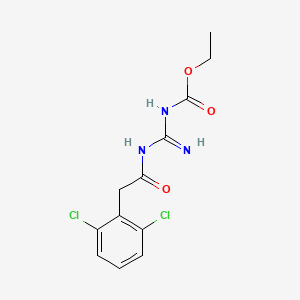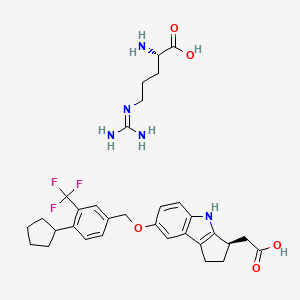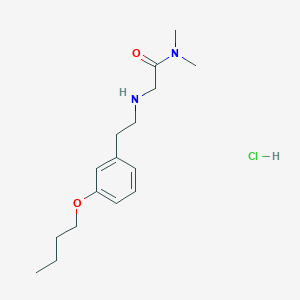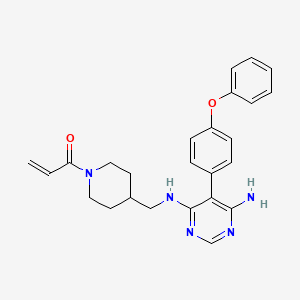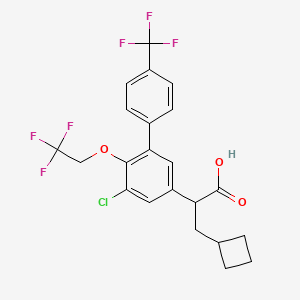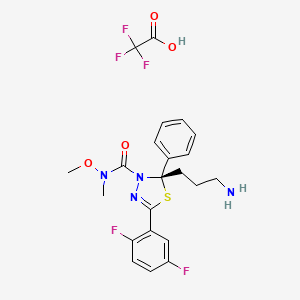
Filanesib TFA
描述
Filanesib, also known as ARRY-520, is a highly selective inhibitor of kinesin spindle protein (KSP) which has been proposed as a cancer treatment, specifically for multiple myeloma . It has demonstrated significant tumor growth inhibition in preclinical models .
Molecular Structure Analysis
The molecular formula of Filanesib is C20H22F2N4O2S . It’s a complex molecule with several functional groups, including amide, thiadiazole, and phenyl groups .
Chemical Reactions Analysis
Filanesib TFA inhibits human KSP with an IC50 of 6 nM by a mechanism demonstrated to be uncompetitive with respect to ATP and noncompetitive with respect to tubulin . It induces mitotic arrest in multiple cell lines .
科学研究应用
Filanesib TFA has been studied in both in vivo and in vitro models. In vivo studies have been conducted on a variety of animal models, including mice, rats, and rabbits. These studies have demonstrated that this compound is effective in inhibiting the PI3K pathway and reducing the growth of certain types of cancer. In vitro studies have also been conducted, and these studies have demonstrated that this compound is effective in inhibiting the PI3K pathway in cell cultures.
作用机制
Target of Action
Filanesib TFA, also known as ARRY 520 trifluoroacetate, is a highly selective inhibitor of the kinesin spindle protein (KSP) . KSP, a microtubule-associated motor protein, is essential for cell cycle progression and is overexpressed in many cancers .
Mode of Action
This compound interacts with KSP, leading to abnormal monopolar spindle formation and apoptosis . It blocks cell cycle progression, leading to apoptosis in acute myeloid leukemia cell lines that express high levels of KSP . The response to this compound is independent of p53, XIAP, and the extrinsic apoptotic pathway .
Biochemical Pathways
Inhibition of KSP by this compound causes mitotic arrest by preventing the formation of a bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This results in cell death or apoptosis of the immensely proliferating cancer cells .
Pharmacokinetics
Plasma pharmacokinetic analyses revealed low clearance of this compound (3 L/hour), a volume of distribution of 450 L, and a median terminal half-life of >90 hours . Dose-proportional increases in this compound exposure were observed .
Result of Action
The inhibition of KSP by this compound leads to cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . It has the potential to eradicate acute myeloid leukemia (AML) progenitor cells . Stable disease was the best tumor response observed in 18% (7/39) of evaluable patients .
Action Environment
生物活性
Filanesib TFA has been shown to be effective in inhibiting the PI3K pathway in both in vivo and in vitro models. In addition, this compound has been shown to reduce the growth of certain types of cancer in animal models. The biological activity of this compound is dependent on its ability to bind to the catalytic subunit of the PI3K enzyme and inhibit its activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce the growth of certain types of cancer. In addition, this compound has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce the activity of certain enzymes involved in the metabolism of glucose.
实验室实验的优点和局限性
The use of Filanesib TFA in laboratory experiments offers several advantages. It is a potent inhibitor of the PI3K pathway, and it has been shown to be effective in inhibiting the growth of certain types of cancer in animal models. In addition, this compound is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not known whether this compound is effective in humans and there is a lack of long-term safety data.
未来方向
The potential future directions for Filanesib TFA include further development as an anti-cancer agent, evaluation of its potential as an anti-inflammatory agent, and further evaluation of its ability to reduce oxidative stress. In addition, further research is needed to evaluate the safety and efficacy of this compound in humans. Furthermore, the potential for the use of this compound in combination with other drugs or therapies should be explored. Finally, further research is needed to evaluate the potential for the use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
生化分析
Biochemical Properties
Filanesib Trifluoroacetate specifically inhibits KSP, a protein essential for the formation of the mitotic spindle during cell division . The inhibition of KSP by Filanesib Trifluoroacetate leads to mitotic arrest, blocking cell cycle progression . This results in the death of rapidly proliferating cells, such as cancer cells .
Cellular Effects
Filanesib Trifluoroacetate has demonstrated potent anti-proliferative activity in various types of cells, including ovarian cancer cells and acute myeloid leukemia cells . It induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . In addition, Filanesib Trifluoroacetate has shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Filanesib Trifluoroacetate involves the inhibition of KSP, which prevents the formation of the bipolar spindle, a structure necessary for cell division . This leads to mitotic arrest and subsequent cell death or apoptosis of the immensely proliferating cancer cells .
Temporal Effects in Laboratory Settings
The effects of Filanesib Trifluoroacetate over time in laboratory settings have been studied. It has been observed that Filanesib Trifluoroacetate induces mitotic arrest in multiple cell lines
Metabolic Pathways
The specific metabolic pathways that Filanesib Trifluoroacetate is involved in are not clearly defined in the available literature. It is known that Filanesib Trifluoroacetate inhibits KSP, a protein involved in the process of cell division .
Subcellular Localization
The subcellular localization of Filanesib Trifluoroacetate is not explicitly reported in the available literature. Given its mechanism of action, it can be inferred that Filanesib Trifluoroacetate likely interacts with KSP at the mitotic spindle, a subcellular structure involved in cell division .
属性
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUJPVFECBUKG-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F5N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




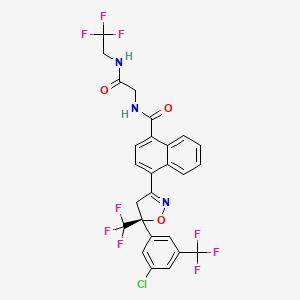
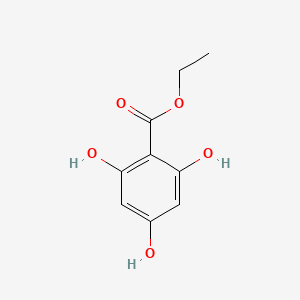
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)

